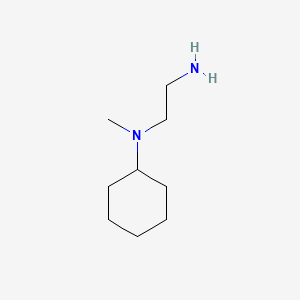

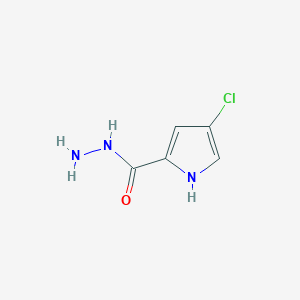

![molecular formula C24H18ClN3OS2 B2881920 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242994-56-4](/img/structure/B2881920.png)

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of these compounds, followed by screening against Mycobacteria . This process is part of a larger effort to develop new antitubercular agents .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using various methods . These studies have provided valuable insights into the structure and properties of these compounds .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions . For example, in the presence of activated alkynes, they transform into mixtures of pyrimido[5’,4’:4,5]thieno[3,2-d]azocines and spiro[pyridine-4,5’-thieno[2,3-d]pyrimidines] .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones have been analyzed using various techniques . These analyses provide valuable information about the properties of these compounds .Applications De Recherche Scientifique

Synthesis and Properties

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of compounds that have been synthesized for their promising biological activities and physicochemical properties. A study by Zadorozhny et al. (2010) focused on synthesizing 2-arylmethyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which share a structural framework with the compound , to explore their biological potential compared to benzene isosteres and other thienopyrimidinones. The position of the sulfur atom in these compounds notably affects their electronic spectra and potentially their biological activities Zadorozhny, Turov, & Kovtunenko, 2010.

Crystal Structure Analysis

Liu et al. (2006) conducted a crystal structure analysis of a related compound, providing insights into the molecular arrangement and potential intermolecular interactions that could influence the biological activity of these compounds. Their research highlights the importance of structural analysis in understanding the properties of such complex molecules Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006.

Derivative Synthesis

The synthesis of novel derivatives of thieno[3,2-d]pyrimidines has been a subject of interest due to their potential pharmacological applications. Bao Wen-yan (2010) synthesized 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines by reacting substituted phenols with a key intermediate, showcasing the versatility of thieno[3,2-d]pyrimidines in generating bioactive molecules Bao Wen-yan, 2010.

Biological Studies

A comprehensive study by Tolba et al. (2018) on thienopyrimidine derivatives, including those similar to 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, demonstrated their antimicrobial and anti-inflammatory properties. This research underscores the therapeutic potential of thienopyrimidine derivatives in treating infections and inflammation Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018.

Green Synthesis Approaches

The push towards more sustainable chemistry practices has led to the development of green synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones. Shi et al. (2018) reported a catalytic four-component reaction that offers a more environmentally friendly approach to synthesizing these compounds, highlighting the importance of green chemistry in pharmaceutical research Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018.

Mécanisme D'action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its eventual death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion in the bacteria .

Pharmacokinetics

It has been observed that some of the compounds have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis due to energy depletion . The compound exhibits antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Orientations Futures

The future directions for the research and development of thieno[2,3-d]pyrimidin-4(3H)-ones involve increasing the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesizing new potentially biologically active substances . This can be achieved by using the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines .

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3OS2/c25-18-10-8-17(9-11-18)15-30-24-27-20-19-7-4-13-26-22(19)31-21(20)23(29)28(24)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIDBALHJRSGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)